3-Iodo-4-pentylbenzoic acid
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Overview
Description
3-Iodo-4-pentylbenzoic acid: is an organic compound with the chemical formula C12H15IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the fourth position is replaced by a pentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-pentylbenzoic acid typically involves the iodination of 4-pentylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a temperature range of 50-80°C to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-pentylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form 4-pentylbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents are used.
Major Products Formed:
Substitution Reactions: Various substituted benzoic acids.
Oxidation Reactions: Corresponding carboxylic acids or ketones.
Reduction Reactions: 4-Pentylbenzoic acid.
Scientific Research Applications
Chemistry: 3-Iodo-4-pentylbenzoic acid is used as a precursor in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions between halogenated molecules and biological macromolecules .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers study its effects on cellular processes and its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-Iodo-4-pentylbenzoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The iodine atom in the compound can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. Additionally, the pentyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic regions of target molecules .
Comparison with Similar Compounds
4-Iodobenzoic acid: Similar structure but lacks the pentyl group.
3-Bromo-4-pentylbenzoic acid: Similar structure but with a bromine atom instead of iodine.
3-Iodo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a pentyl group.
Uniqueness: 3-Iodo-4-pentylbenzoic acid is unique due to the presence of both the iodine atom and the pentyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific halogen bonding capabilities, making it valuable in various research and industrial applications .
Properties
CAS No. |
1131588-17-4 |
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Molecular Formula |
C12H15IO2 |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
3-iodo-4-pentylbenzoic acid |
InChI |
InChI=1S/C12H15IO2/c1-2-3-4-5-9-6-7-10(12(14)15)8-11(9)13/h6-8H,2-5H2,1H3,(H,14,15) |
InChI Key |
LKOWJBSYZWMNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)C(=O)O)I |
Origin of Product |
United States |
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